molecular formula C11H16ClFN2O B1447944 1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride CAS No. 1421604-76-3

1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride

Cat. No. B1447944
M. Wt: 246.71 g/mol
InChI Key: XZGFUOSQHKSTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride, also known by its chemical formula C₁₁H₁₅FN₂O·HCl , is a synthetic compound. It belongs to the class of piperazine derivatives . Here are some key points about this compound:



  • IUPAC Name : 1-(5-fluoro-2-methoxyphenyl)piperazine hydrochloride

  • Molecular Weight : 246.71 g/mol

  • InChI Code : 1S/C11H15FN2O.ClH/c1-15-11-3-2-9(12)8-10(11)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H

  • InChI Key : XZGFUOSQHKSTJS-UHFFFAOYSA-N



Molecular Structure Analysis

The compound’s molecular structure consists of a piperazine ring substituted with a 5-fluoro-2-methoxyphenyl group. The fluorine atom and methoxy group are attached to the phenyl ring. The hydrochloride salt forms due to the protonation of the piperazine nitrogen.



Chemical Reactions Analysis

1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride may participate in various chemical reactions, including substitution, oxidation, and reduction. However, detailed studies on its reactivity are scarce.



Physical And Chemical Properties Analysis


  • Appearance : White crystalline powder

  • Solubility : Soluble in water and common organic solvents

  • Melting Point : Not specified

  • Stability : Stable under normal conditions


Scientific Research Applications

Radiolabeled Antagonist for PET Studies

1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride has been utilized in the synthesis of [18F]p-MPPF, a radiolabeled antagonist for the study of 5-HT1A receptors with positron emission tomography (PET). This antagonist aids in researching serotonergic neurotransmission and includes applications in chemistry, radiochemistry, and various animal and human studies, focusing on toxicity and metabolism (Plenevaux et al., 2000).

Fluorescent Ligands for 5-HT1A Receptors

The compound has been used in creating long-chain 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties. These derivatives demonstrate high 5-HT1A receptor affinity and are useful in visualizing 5-HT1A receptors in cellular models through fluorescence microscopy (Lacivita et al., 2009).

Development of Selective Serotonin Reuptake Inhibitors (SSRIs)

This chemical has been integral in synthesizing new SSRIs. These SSRIs have been designed to potentially improve the adverse reaction profile of typical SSRIs. Preliminary data indicate that these compounds exhibit binding at serotonin reuptake transporter sites, suggesting their potential use as improved SSRIs (Dorsey et al., 2004).

Synthesis of Phenolic Mannich Bases

In a study, compounds including 1-(2-methoxyphenyl)piperazine were synthesized and evaluated for cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. This research suggests the potential of these compounds in medicinal chemistry and drug design (Gul et al., 2019).

Research in HIV-1 Reverse Transcriptase Inhibition

1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride has been used in creating compounds for inhibiting HIV-1 reverse transcriptase, representing a new class of non-nucleoside inhibitors. These compounds have shown promise in preclinical evaluations, highlighting their potential in HIV treatment (Romero et al., 1994).

Safety And Hazards

1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride should be handled with care. While specific hazards are not well-documented, standard laboratory safety precautions apply.


Future Directions

Further research is needed to explore its pharmacological properties, potential therapeutic applications, and optimization of synthesis methods.


Please note that the availability of detailed papers on this compound is limited. For more specific information, consult relevant scientific literature12.


If you have any further questions or need additional details, feel free to ask!


properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O.ClH/c1-15-11-3-2-9(12)8-10(11)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGFUOSQHKSTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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